![molecular formula C11H15N3 B6434290 4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 2640958-74-1](/img/structure/B6434290.png)
4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine, also known as 4-OH-CP, is an organic compound with a unique chemical structure composed of a pyrimidine ring and an octahydrocyclopenta[c]pyrrol-2-yl substituent. It is a relatively new compound, having first been synthesized in the late 1990s. This compound has been studied extensively due to its potential applications in scientific research, especially in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has a wide range of potential applications in scientific research. It has been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, it has been studied as a potential therapeutic agent for neurological disorders, as it has been shown to reduce anxiety-like behaviors in animal models. This compound has also been studied as a potential therapeutic agent for diabetes, as it has been shown to reduce blood glucose levels in animal models. Finally, this compound has been studied as a potential therapeutic agent for cancer, as it has been shown to reduce tumor growth in animal models.
Mecanismo De Acción
The exact mechanism of action of 4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes involved in inflammation, anxiety, diabetes, and cancer. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and phosphodiesterase-4 (PDE-4), an enzyme involved in anxiety. In addition, this compound has been shown to inhibit the activity of glucokinase, an enzyme involved in diabetes, and c-Jun N-terminal kinase (JNK), an enzyme involved in cancer.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, anxiety-like behaviors, blood glucose levels, and tumor growth. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. Finally, this compound has been shown to reduce the production of reactive oxygen species and to increase the production of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has several advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize in the laboratory. In addition, this compound is relatively stable and can be stored for long periods of time. Finally, this compound is relatively inexpensive and can be purchased from chemical suppliers. One limitation of this compound is that it is not approved for use in humans, so it is not suitable for clinical trials. In addition, this compound is not approved for use in animals, so it is not suitable for animal experiments.
Direcciones Futuras
There are several potential future directions for research on 4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine. One potential direction is to further explore its potential therapeutic applications, such as its potential to reduce inflammation, anxiety-like behaviors, blood glucose levels, and tumor growth. Another potential direction is to further explore its potential biochemical and physiological effects, such as its ability to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. Finally, another potential direction is to explore its potential interactions with other drugs and compounds, such as its potential to interact with other anti-inflammatory drugs or compounds.
Métodos De Síntesis
4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can be synthesized in a few different ways. One method involves the use of a nucleophilic substitution reaction between 4-chloropyrimidine and 2-chloro-2-methylpropane. This reaction produces a product that is then reacted with a Grignard reagent to form the desired compound. Another method involves the use of a condensation reaction between 4-chloropyrimidine and an aldehyde. The reaction produces a product that is then reacted with a Grignard reagent to form the desired compound.
Propiedades
IUPAC Name |
2-pyrimidin-4-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-9-6-14(7-10(9)3-1)11-4-5-12-8-13-11/h4-5,8-10H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBOIYPDPDPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)
![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)
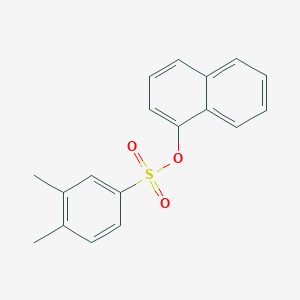
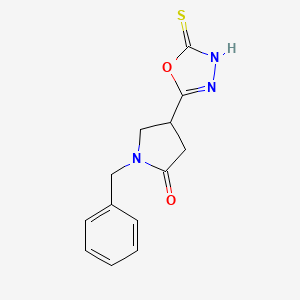
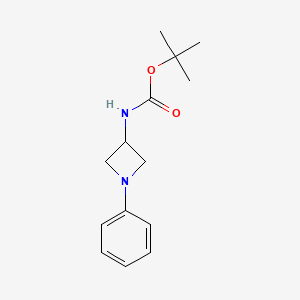
![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)
![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)
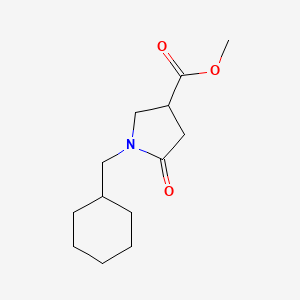
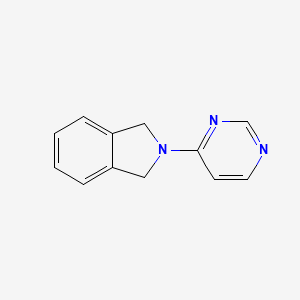
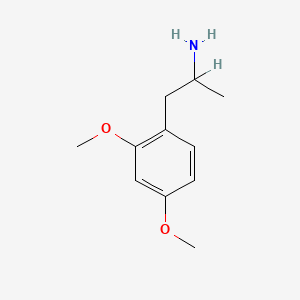
![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)